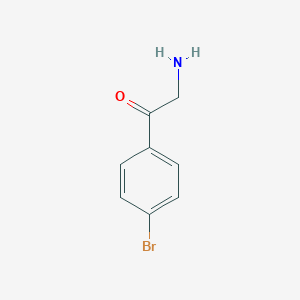

2-Amino-1-(4-bromophenyl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-1-(4-bromophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4H,5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQFATRVLQKIVTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70274711 | |

| Record name | 2-amino-1-(4-bromophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7644-04-4 | |

| Record name | 2-amino-1-(4-bromophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Amino-1-(4-bromophenyl)ethanone synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-1-(4-bromophenyl)ethanone

Introduction

This compound, also known as 2-amino-4'-bromoacetophenone, is a pivotal chemical intermediate in the field of medicinal chemistry and drug development.[1][2] Its structure, featuring a bromo-substituted phenyl ring, a ketone, and a primary amine, provides a versatile scaffold for the synthesis of a wide array of more complex, biologically active molecules.[2] This guide serves as a comprehensive technical resource for researchers and scientists, offering a detailed exploration of a robust synthetic pathway, the underlying chemical principles, and the analytical techniques required for its thorough characterization. The hydrochloride salt of this compound is frequently prepared to enhance its stability and aqueous solubility, facilitating its use in subsequent synthetic steps.[2][3]

Strategic Approach to Synthesis

The synthesis of this compound is most effectively achieved through a multi-step process designed to ensure high purity and yield while minimizing side reactions. A common and reliable strategy involves two primary stages: the α-bromination of a commercially available precursor, followed by the introduction of the amino group.

Rationale for the Synthetic Pathway

Direct amination of an α-halo ketone using ammonia is often plagued by polyalkylation, where the newly formed primary amine product, being nucleophilic, reacts with remaining α-halo ketone to form secondary and tertiary amines, as well as quaternary ammonium salts. To circumvent this, the Gabriel synthesis is the method of choice.[4] This classic and dependable reaction utilizes potassium phthalimide as a protected source of ammonia.[5][6] The bulkiness of the phthalimide nucleophile prevents over-alkylation, ensuring the clean formation of the primary amine after a subsequent deprotection step.[4][5]

The overall workflow is outlined below:

Caption: Mechanism of the Gabriel Synthesis for the target compound.

Protocol:

-

SN2 Reaction: To a solution of 2-bromo-1-(4-bromophenyl)ethanone (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF), add potassium phthalimide (1.1 eq). [7]Heat the mixture to 80-100 °C and stir for 2-3 hours. Monitor the reaction by TLC.

-

Isolation of Phthalimide Intermediate: After cooling, pour the reaction mixture into water to precipitate the N-(2-(4-bromophenyl)-2-oxoethyl)phthalimide. Collect the solid by filtration, wash with water, and dry.

-

Hydrazinolysis (Deprotection): Suspend the dried phthalimide intermediate in ethanol. Add hydrazine hydrate (1.2-1.5 eq) and heat the mixture to reflux for 2-4 hours. [5]During this time, a thick white precipitate of phthalhydrazide will form.

-

Work-up: Cool the mixture to room temperature. Acidify with concentrated HCl to dissolve the desired amine product and ensure the complete precipitation of phthalhydrazide.

-

Isolation of Free Base: Filter off the phthalhydrazide precipitate. Neutralize the filtrate with a base (e.g., NaOH or NaHCO₃ solution) until basic (pH > 9) to precipitate the free amine, this compound.

-

Purification: Collect the product by filtration, wash with water, and dry. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed if necessary.

Part 3: Preparation of this compound Hydrochloride

Conversion to the hydrochloride salt is a standard procedure for improving the handling and stability of amine compounds. [2] Protocol:

-

Dissolution: Dissolve the purified this compound free base in a minimal amount of a suitable solvent like diethyl ether or methanol.

-

Acidification: Slowly add a solution of hydrochloric acid in ether or dioxane with stirring.

-

Precipitation: The hydrochloride salt will immediately precipitate out of the solution.

-

Isolation: Collect the white solid by vacuum filtration, wash with a small amount of cold diethyl ether to remove any excess acid, and dry under vacuum.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

Physical Properties

| Property | 4-Bromoacetophenone (Starting Material) | This compound HCl (Final Product) |

| Molecular Formula | C₈H₇BrO [8] | C₈H₉BrClNO [9] |

| Molecular Weight | 199.04 g/mol [8] | 250.52 g/mol [9] |

| Appearance | White to off-white solid | Solid [3] |

| Melting Point | 49-51 °C | Not consistently reported, dependent on purity |

Spectroscopic Analysis

1. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The presence of the α-bromine atom in the intermediate and the final product has an electron-withdrawing effect that typically shifts the carbonyl (C=O) stretching frequency to a higher wavenumber compared to the starting material. [10]

| Functional Group | 4-Bromoacetophenone (cm⁻¹) | This compound (Expected, cm⁻¹) |

|---|---|---|

| N-H Stretch (amine) | N/A | ~3300-3400 (two bands for primary amine) |

| Aromatic C-H Stretch | ~3000-3100 | ~3000-3100 |

| C=O Stretch (ketone) | ~1685 [11] | ~1690-1705 |

| Aromatic C=C Stretch | ~1585, ~1485 | ~1590, ~1480 |

| C-Br Stretch | ~500-600 | ~500-600 |

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (CH₂) protons adjacent to the carbonyl and amino groups, and the amine (NH₂) protons. The aromatic protons will appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The CH₂ protons will appear as a singlet, and the NH₂ protons will typically be a broad singlet that can exchange with D₂O.

-

¹³C NMR: The carbon NMR will show distinct signals for the carbonyl carbon, the four unique aromatic carbons (two substituted, two unsubstituted), and the methylene carbon.

Expected ¹H NMR Data (for free base in CDCl₃):

-

δ ~7.8-7.9 ppm: Doublet, 2H (Aromatic protons ortho to C=O)

-

δ ~7.5-7.6 ppm: Doublet, 2H (Aromatic protons ortho to Br)

-

δ ~4.2-4.3 ppm: Singlet, 2H (-COCH₂N-)

-

δ ~1.8-2.5 ppm: Broad Singlet, 2H (-NH₂)

3. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Due to the presence of bromine, the molecular ion peak will exhibit a characteristic isotopic pattern (M⁺ and M⁺+2 peaks of nearly equal intensity), which is a definitive indicator of a single bromine atom in the molecule.

-

Expected Molecular Ion (M⁺) for C₈H₈BrNO: m/z = 213 and 215 [1]* Key Fragmentation: A prominent peak corresponding to the loss of the aminomethyl radical (•CH₂NH₂) leading to the 4-bromobenzoyl cation at m/z = 183 and 185 is expected.

Conclusion

This guide provides a detailed and scientifically grounded framework for the synthesis and characterization of this compound and its hydrochloride salt. By employing the Gabriel synthesis, researchers can reliably produce this valuable intermediate while avoiding common side reactions. The described analytical methods—IR, NMR, and MS—form a self-validating system to ensure the structural integrity and purity of the final product, making it suitable for its intended applications in pharmaceutical research and organic synthesis.

References

-

The Gabriel Synthesis - Chemistry Steps . Chemistry Steps. [Link]

- CN102603622B - Synthetic method of 2-amino-4-bromopyridine.

-

Gabriel Synthesis - Organic Chemistry Tutor . Organic Chemistry Tutor. [Link]

-

Gabriel synthesis - Grokipedia . Grokipedia. [Link]

-

Gabriel Synthesis: Mechanism & Examples - NROChemistry . NROChemistry. [Link]

-

This compound | C8H8BrNO | CID 21639 - PubChem . National Center for Biotechnology Information. [Link]

- JPH03200751A - Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt - Google Patents.

-

Ethanone, 1-(4-bromophenyl)- - NIST WebBook . National Institute of Standards and Technology. [Link]

-

Chemical Properties of Ethanone, 1-(4-bromophenyl)- (CAS 99-90-1) - Cheméo . Cheméo. [Link]

-

Ethanone, 1-(4-bromophenyl)- - NIST WebBook . National Institute of Standards and Technology. [Link]

-

Ethanone, 1-(4-bromophenyl)- - NIST WebBook . National Institute of Standards and Technology. [Link]

-

1-(2-Amino-4-bromophenyl)ethanone | C8H8BrNO | CID 14503614 - PubChem . National Center for Biotechnology Information. [Link]

-

2-Amino-4'-bromoacetophenone | CAS#:7644-04-4 | Chemsrc . Chemsrc. [Link]

-

The Gabriel Synthesis - Master Organic Chemistry . Master Organic Chemistry. [Link]

-

Syntheses of 2-substituted 1-amino-4-bromoanthraquinones (bromaminic acid analogues) - precursors for dyes and drugs - PubMed . National Center for Biotechnology Information. [Link]

-

Facile one-pot procedure for the synthesis of 2-aminothiazole derivatives . HETEROCYCLES, Vol. 85, No. 8, 2012. [Link]

-

Synthesis, crystal structure and DFT study of 2-(3-bromophenyl)-1-(4-morpholinyl)ethanone . Molbank 2024, 2024(1), M1827. [Link]

-

Supporting information - The Royal Society of Chemistry . The Royal Society of Chemistry. [Link]

-

(R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID - Organic Syntheses Procedure . Organic Syntheses. [Link]

Sources

- 1. This compound | C8H8BrNO | CID 21639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 5467-72-1: Ethanone, 2-amino-1-(4-bromophenyl)-, hydro… [cymitquimica.com]

- 3. This compound hydrochloride [cymitquimica.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. Ethanone, 1-(4-bromophenyl)- [webbook.nist.gov]

- 9. chemscene.com [chemscene.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Ethanone, 1-(4-bromophenyl)- [webbook.nist.gov]

An In-depth Technical Guide to 2-Amino-1-(4-bromophenyl)ethanone: Properties, Synthesis, and Applications

Introduction

2-Amino-1-(4-bromophenyl)ethanone is a halogenated aromatic ketone that has garnered significant interest within the scientific community, particularly in the realms of pharmaceutical research and synthetic chemistry. Its unique molecular architecture, featuring a brominated phenyl ring, a carbonyl group, and a primary amine, renders it a versatile building block for the synthesis of a diverse array of more complex molecules. This guide provides an in-depth exploration of the physicochemical properties of this compound and its more commonly utilized hydrochloride salt, outlines a robust synthetic pathway, discusses analytical characterization techniques, and highlights its critical role as a key starting material in the development of important therapeutic agents. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of this pivotal chemical entity.

Chemical Identity and Structure

The structural framework of this compound is fundamental to its reactivity and utility. The presence of the electron-withdrawing bromine atom and the carbonyl group influences the electron density of the aromatic ring, while the nucleophilic amino group provides a key reactive site for further chemical modifications.

Caption: Chemical structure of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound and its hydrochloride salt is paramount for its effective use in synthesis and formulation. While experimental data for the free base is limited in some areas, the properties of the more stable and commonly used hydrochloride salt are well-documented.

Physical Properties

The physical state and solubility of a compound are critical parameters for its handling, storage, and application in chemical reactions.

| Property | This compound (Free Base) | This compound HCl | Source(s) |

| Molecular Formula | C₈H₈BrNO | C₈H₉BrClNO | [1][2] |

| Molecular Weight | 214.06 g/mol | 250.52 g/mol | [1][2] |

| Appearance | Solid (predicted) | White to off-white solid | [3] |

| Melting Point | No data available | 285 °C (decomposes) | [4] |

| Boiling Point | 322.8 °C at 760 mmHg | Not applicable | [1] |

| Density | 1.52 g/cm³ | No data available | [1] |

| Flash Point | 149 °C | Not applicable | [1] |

Solubility Profile:

The hydrochloride salt, being an ionic compound, is expected to exhibit significantly higher solubility in polar solvents, particularly water and lower alcohols.[6] This enhanced solubility is a key reason for its prevalent use in synthetic protocols.

Chemical Properties

The chemical properties, including acidity/basicity and spectral data, are essential for predicting reactivity and confirming the identity and purity of the compound.

| Property | Value/Information | Source(s) |

| pKa | No experimental data available. The pKa of the conjugate acid of the related p-bromoacetophenone is 18.0. The predicted pKa for 2-aminoacetophenone is 2.31, suggesting the amino group's basicity is significantly influenced by the aromatic system. | [2][7] |

| LogP | 2.29 (predicted) | [1] |

Spectral Data:

While complete, experimentally verified spectra for this compound are not widely published, data for closely related compounds and general spectroscopic principles allow for a confident prediction of its key spectral features.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons adjacent to the carbonyl and amino groups, and the amine protons. The aromatic protons would likely appear as a set of doublets in the downfield region (around 7-8 ppm). The methylene protons would be expected to appear as a singlet further upfield, and the amine protons as a broad singlet.

-

¹³C NMR: The carbon NMR would display signals for the carbonyl carbon (downfield, ~190-200 ppm), the aromatic carbons (in the 120-140 ppm region), and the methylene carbon. The carbon bearing the bromine atom would also have a characteristic chemical shift.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C=O stretching of the ketone (around 1680-1700 cm⁻¹), and C-Br stretching (typically below 800 cm⁻¹).

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (214.06 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes) would be observed for the molecular ion and any bromine-containing fragments.

Synthesis and Purification

A common and effective method for the synthesis of this compound involves a two-step process starting from 4'-bromoacetophenone. The hydrochloride salt is often the isolated product due to its greater stability and ease of handling.

Caption: A generalized workflow for the synthesis of this compound HCl.

Experimental Protocol: Synthesis of this compound Hydrochloride

This protocol is a representative procedure and may require optimization based on laboratory conditions and scale.

Step 1: Synthesis of 2-Bromo-1-(4-bromophenyl)ethanone

-

In a well-ventilated fume hood, dissolve 4'-bromoacetophenone in a suitable solvent such as glacial acetic acid or chloroform in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Slowly add a solution of bromine in the same solvent to the flask at room temperature. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.

-

After the addition is complete, continue stirring the reaction mixture at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Carefully pour the reaction mixture into ice-water to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with water to remove any remaining acid, and then with a small amount of cold ethanol.

-

The crude 2-bromo-1-(4-bromophenyl)ethanone can be purified by recrystallization from ethanol.

Step 2: Synthesis of this compound Hydrochloride

-

Dissolve the purified 2-bromo-1-(4-bromophenyl)ethanone in a suitable organic solvent such as chloroform or ethanol.

-

Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in the chosen solvent. Alternatively, the Delépine reaction using hexamethylenetetramine followed by acidic hydrolysis can be employed.

-

Stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture to remove any ammonium bromide precipitate.

-

To the filtrate, add a solution of hydrogen chloride in an organic solvent (e.g., HCl in diethyl ether or isopropanol) to precipitate the hydrochloride salt of the product.

-

Collect the white to off-white solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound hydrochloride.

Potential Impurities

The purity of this compound is crucial for its use in pharmaceutical synthesis. Potential impurities can arise from incomplete reactions or side reactions during the synthesis.

-

Unreacted Starting Materials: Residual 4'-bromoacetophenone or 2-bromo-1-(4-bromophenyl)ethanone.

-

Over-brominated species: If the initial bromination step is not carefully controlled, dibrominated or other polybrominated acetophenones may form.

-

Byproducts of Amination: Depending on the amination method, side products can include secondary or tertiary amines.

Purification of the final product, typically by recrystallization, is essential to remove these impurities.

Analytical Methods for Characterization

To ensure the identity and purity of this compound, a combination of analytical techniques should be employed.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method using a C18 column with a mobile phase gradient of water (with an acidic modifier like formic acid or trifluoroacetic acid) and acetonitrile or methanol is a standard method for assessing purity and quantifying the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of the final product and identifying any impurities.

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

-

Infrared (IR) Spectroscopy: IR spectroscopy is a quick and effective method to verify the presence of the key functional groups (amine, ketone).

Applications in Drug Development

This compound hydrochloride is a critical intermediate in the synthesis of several important pharmaceutical agents, highlighting its significance in medicinal chemistry.

Synthesis of Ledipasvir (Hepatitis C Antiviral)

Ledipasvir is a potent inhibitor of the hepatitis C virus (HCV) NS5A protein and is a component of the combination drug Harvoni®, used for the treatment of chronic HCV infection.[8] The synthesis of Ledipasvir involves a complex multi-step sequence where this compound hydrochloride serves as a key building block for the construction of the benzimidazole core of the molecule.[1]

Synthesis of β-Adrenergic Agonists

This compound is also a precursor for the synthesis of various β-adrenergic agonists, which are a class of drugs that act on β-adrenergic receptors and are used to treat conditions such as asthma and heart failure. For instance, it is used in the preparation of Denopamine, a selective β1-adrenergic agonist.[4][9]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its hydrochloride salt.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[4]

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes. If inhaled, move to fresh air. If ingested, seek medical attention immediately.[10]

Conclusion

This compound is a compound of significant synthetic value, particularly in the pharmaceutical industry. Its well-defined physicochemical properties, coupled with established synthetic routes, make it a reliable and crucial intermediate. The ability to serve as a precursor to complex and life-saving drugs such as Ledipasvir underscores its importance. Researchers and drug development professionals equipped with a thorough understanding of this molecule's characteristics are well-positioned to leverage its potential in the discovery and synthesis of novel therapeutic agents.

References

-

Chemsrc. (2025). 2-Amino-4'-bromoacetophenone. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (2016). Synthesis of Ledipasvir through a Late-Stage Cyclopropanation and Fluorination Process. Retrieved from [Link]

-

Solubility of Things. (n.d.). 4'-Bromoacetophenone. Retrieved from [Link]

-

Canadian Science Publishing. (1987). pKa values for substituted acetophenones: values determined by study of rates of halogenation. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammo. Retrieved from [Link]

Sources

- 1. WO2016207915A1 - Process for the preparation of ledipasvir - Google Patents [patents.google.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. rsc.org [rsc.org]

- 6. nbinno.com [nbinno.com]

- 7. 2-Aminoacetophenone | 551-93-9 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. CN102603622B - Synthetic method of 2-amino-4-bromopyridine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Spectroscopic Data of 2-Amino-1-(4-bromophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-1-(4-bromophenyl)ethanone, a substituted acetophenone, is a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds and other bioactive molecules. Its structure, featuring a brominated aromatic ring, a ketone, and a primary amine, provides multiple reaction sites for molecular elaboration. A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions.

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. As a Senior Application Scientist, the following sections will not only present the spectral data but also delve into the rationale behind the expected spectral features, offering insights grounded in established principles of spectroscopic interpretation.

Chemical Structure and Overview

The chemical structure of this compound is fundamental to understanding its spectroscopic properties. The molecule consists of a p-bromophenyl group attached to a carbonyl carbon, which is in turn bonded to a methylene group bearing a primary amine.

Figure 1: Chemical Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the lack of publicly available experimental spectra for this compound, the following data is based on predicted values and comparison with analogous structures.

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.7 - 7.8 | Doublet | 2H | Ar-H (ortho to C=O) |

| ~7.6 - 7.7 | Doublet | 2H | Ar-H (ortho to Br) |

| ~3.8 - 4.0 | Singlet | 2H | -CH₂- |

| ~1.5 - 2.5 | Broad Singlet | 2H | -NH₂ |

-

Aromatic Protons (δ ~7.6 - 7.8 ppm): The para-substituted benzene ring will give rise to two sets of doublets, characteristic of an AA'BB' spin system. The protons ortho to the electron-withdrawing carbonyl group are expected to be deshielded and appear at a lower field (~7.7 - 7.8 ppm) compared to the protons ortho to the bromine atom (~7.6 - 7.7 ppm).

-

Methylene Protons (δ ~3.8 - 4.0 ppm): The two protons of the methylene group adjacent to the carbonyl group will be deshielded and are expected to appear as a singlet. The absence of coupling is due to the lack of adjacent protons.

-

Amine Protons (δ ~1.5 - 2.5 ppm): The two protons of the primary amine will appear as a broad singlet. The chemical shift of these protons can be highly variable and is dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange.

For comparison, the methylene protons in the related compound, 2-bromo-1-(4-bromophenyl)ethanone, appear as a singlet at approximately 4.12 ppm. The replacement of the bromine with a less electronegative amino group in our target molecule would be expected to cause a slight upfield shift for the adjacent methylene protons.

¹³C NMR (Carbon-13) Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~195 - 200 | C=O (Ketone) |

| ~135 - 140 | Ar-C (quaternary, attached to C=O) |

| ~131 - 133 | Ar-C (CH, ortho to Br) |

| ~129 - 131 | Ar-C (CH, ortho to C=O) |

| ~125 - 128 | Ar-C (quaternary, attached to Br) |

| ~45 - 50 | -CH₂- |

-

Carbonyl Carbon (δ ~195 - 200 ppm): The carbonyl carbon of the ketone is highly deshielded and will appear at the lowest field in the spectrum.

-

Aromatic Carbons (δ ~125 - 140 ppm): The four distinct carbon environments in the para-substituted benzene ring will give rise to four signals. The quaternary carbons attached to the carbonyl group and the bromine atom will have distinct chemical shifts. The two sets of aromatic CH carbons will also be distinguishable.

-

Methylene Carbon (δ ~45 - 50 ppm): The methylene carbon adjacent to the carbonyl group and the amino group will appear in the aliphatic region of the spectrum.

In the analogue 2-bromo-1-(4-bromophenyl)ethanone, the methylene carbon appears at approximately 30.4 ppm. The substitution of bromine with an amino group is expected to shift this peak downfield due to the different electronic effects.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |

| 3400 - 3200 | Medium, Broad | N-H | Symmetric & Asymmetric Stretch |

| 3100 - 3000 | Medium | C-H (Aromatic) | Stretch |

| 2950 - 2850 | Medium | C-H (Aliphatic) | Stretch |

| ~1680 | Strong | C=O | Stretch |

| ~1600, ~1480 | Medium-Strong | C=C (Aromatic) | Stretch |

| ~1600 - 1500 | Medium | N-H | Bend |

| ~820 | Strong | C-H (Aromatic) | Out-of-plane Bend (para-subst.) |

| ~600 - 500 | Medium | C-Br | Stretch |

-

N-H Stretching (3400 - 3200 cm⁻¹): The primary amine will show two characteristic broad bands in this region corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

-

C=O Stretching (~1680 cm⁻¹): A strong, sharp absorption band in this region is indicative of the carbonyl group of the ketone. Conjugation with the aromatic ring lowers the frequency from that of a typical aliphatic ketone.

-

Aromatic C=C Stretching (~1600, ~1480 cm⁻¹): These absorptions are characteristic of the carbon-carbon double bonds within the benzene ring.

-

N-H Bending (~1600 - 1500 cm⁻¹): The bending vibration of the N-H bond of the primary amine is expected in this region.

-

Aromatic C-H Bending (~820 cm⁻¹): A strong band in this region is a good indicator of para-substitution on a benzene ring.

-

C-Br Stretching (~600 - 500 cm⁻¹): The carbon-bromine bond will have a characteristic absorption in the fingerprint region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Table 4: Expected Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 213/215 | [M]⁺ (Molecular Ion) |

| 183/185 | [M - CH₂NH₂]⁺ |

| 155/157 | [Br-C₆H₄-C≡O]⁺ |

| 105 | [C₆H₄-C≡O]⁺ |

| 76 | [C₆H₄]⁺ |

| 30 | [CH₂NH₂]⁺ |

-

Molecular Ion Peak ([M]⁺): The mass spectrum is expected to show a molecular ion peak at m/z 213 and 215 in an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom (due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

-

Major Fragmentation Pathways: The primary fragmentation is likely to be the alpha-cleavage of the bond between the carbonyl group and the methylene group, leading to the formation of the stable acylium ion at m/z 183/185. Further fragmentation could involve the loss of the bromine atom or other characteristic losses from the aromatic ring. Another significant fragmentation would be the cleavage of the bond between the methylene group and the aromatic ring, yielding a fragment at m/z 30 corresponding to [CH₂NH₂]⁺.

Figure 2: Proposed Mass Spectrometry Fragmentation Pathway.

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Tune the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a single-pulse ¹H NMR spectrum.

-

Optimize the spectral width, acquisition time, and relaxation delay.

-

Process the data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.

-

Process the data similarly to the ¹H spectrum.

-

FT-IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (GC-MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, methanol).

-

-

Gas Chromatography (GC) Method:

-

Injector Temperature: ~250 °C

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS).

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometry (MS) Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 30-300.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram.

-

Analyze the mass spectrum of this peak to determine the molecular ion and fragmentation pattern.

-

Conclusion

This technical guide provides a detailed overview of the expected spectroscopic data for this compound. By understanding the principles behind NMR, IR, and MS, and by comparing the expected data with that of similar compounds, researchers can confidently identify and characterize this important synthetic intermediate. The provided experimental protocols offer a solid foundation for obtaining high-quality spectroscopic data in the laboratory.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Royal Society of Chemistry. Supporting Information for "Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin". [Link]

Introduction: The Rise of a Privileged Scaffold

An In-Depth Technical Guide to 7-Azaindole (CAS 271-63-6): Chemical Properties, Safety, and Applications in Drug Discovery

This guide provides an in-depth exploration of 7-azaindole (1H-pyrrolo[2,3-b]pyridine), a pivotal heterocyclic scaffold in modern medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document synthesizes its core chemical properties, comprehensive safety protocols, and its significant role in the development of targeted therapeutics.

7-Azaindole, a bioisostere of both indole and purine systems, has emerged from a laboratory curiosity to a cornerstone in drug design.[1][2] Its unique structure, featuring a pyridine nitrogen atom and a pyrrole NH group, allows it to form bidentate hydrogen bonds with the hinge region of protein kinases.[3] This characteristic has established 7-azaindole as a "privileged scaffold" for kinase inhibition, leading to the development of numerous therapeutics, including the FDA-approved B-Raf kinase inhibitor, vemurafenib.[2][3]

First synthesized in 1955, the exploration of 7-azaindole and its derivatives has expanded significantly, driven by its versatile applications in targeting a wide array of diseases, including cancer and neurodegenerative disorders.[1][4] This guide will delve into the technical details necessary for its safe and effective use in a research and development setting.

Physicochemical Properties

7-Azaindole is a white to light yellow or brown crystalline solid.[4][5][6] Its core properties are summarized in the table below, compiled from various authoritative sources.

| Property | Value | Source(s) |

| CAS Number | 271-63-6 | [4][7] |

| Molecular Formula | C₇H₆N₂ | [4][8] |

| Molecular Weight | 118.14 g/mol | [6][8] |

| Appearance | White to off-white/brown crystalline powder/solid | [4][5][6] |

| Melting Point | 105-107 °C | [6][8][9] |

| Boiling Point | 270 °C (at 753 mmHg); 383.80 °C | [8][9] |

| Solubility | Sparingly soluble in water | [4] |

| Vapor Pressure | 0.0094 mmHg at 25°C | [4] |

| Flash Point | 185.90 °C | [8] |

| Log Pow | 1.256 | [9] |

Significance in Drug Discovery and Medicinal Chemistry

The 7-azaindole scaffold is a recurring and valuable motif in a multitude of biologically active compounds.[10] Its structural and electronic properties enable favorable interactions with various biological targets.[10]

Kinase Inhibition

The most prominent application of 7-azaindole is in the design of protein kinase inhibitors.[2][3] The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole NH serves as a hydrogen bond donor, allowing for a strong, bidentate binding to the kinase hinge region.[3] This interaction is a foundational element in the efficacy of drugs like vemurafenib.[3] Over 90 different kinases have been identified as sensitive to 7-azaindole-based compounds, underscoring its broad utility in this therapeutic area.[3]

A Versatile Synthetic Building Block

Beyond kinase inhibition, 7-azaindole and its derivatives are crucial intermediates in the synthesis of a wide range of Active Pharmaceutical Ingredients (APIs).[10][11] The scaffold's five modification sites allow for the attachment of various substituents, enabling chemists to fine-tune the molecule's properties for specific therapeutic targets.[3] Derivatives like 5-Bromo-7-azaindole are particularly valuable, as the bromine atom facilitates further functionalization through cross-coupling reactions.[10]

Comprehensive Safety and Handling

While a powerful tool, 7-azaindole requires careful handling due to its potential hazards. This section provides a detailed overview of its safety profile and recommended protocols.

GHS Hazard Classification and Statements

Based on available Safety Data Sheets (SDS), 7-azaindole is classified with the following hazards:

-

H315: Causes skin irritation. [7]

-

H319: Causes serious eye irritation. [7]

-

H335: May cause respiratory irritation. [7]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7][12]

-

P264: Wash skin thoroughly after handling.[7]

-

P271: Use only outdoors or in a well-ventilated area.[7]

-

P280: Wear protective gloves/eye protection/face protection.[7]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[7][12]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[7][12]

-

P312: Call a POISON CENTER/doctor if you feel unwell.[7]

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[7][12]

-

P501: Dispose of contents/container to an approved waste disposal plant.[7][12]

Risk Assessment and Mitigation Workflow

The following diagram outlines the essential steps for a comprehensive risk assessment when working with 7-azaindole.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. Application research of 7-Azaindole_Chemicalbook [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 7-Azaindole | 271-63-6 [chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. biosynth.com [biosynth.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. nbinno.com [nbinno.com]

- 11. 7-Azaindole: Uses and Synthesis_Chemicalbook [chemicalbook.com]

- 12. fishersci.ca [fishersci.ca]

The Strategic deployment of 2-Amino-1-(4-bromophenyl)ethanone in the Synthesis of Heterocyclic Scaffolds: An In-Depth Technical Guide

Abstract

This technical guide provides an in-depth exploration of 2-Amino-1-(4-bromophenyl)ethanone as a versatile and strategic building block in modern organic synthesis. Addressed to researchers, scientists, and professionals in drug development, this document elucidates the chemical properties, reactivity, and diverse applications of this key intermediate. We will delve into the synthesis of a variety of biologically relevant heterocyclic scaffolds, including imidazoles, pyrimidines, thiophenes, pyrroles, and benzodiazepines. Each section will provide not only detailed, field-proven protocols but also the underlying mechanistic principles and the causal logic behind experimental choices, ensuring a blend of theoretical understanding and practical applicability.

Introduction: The Profile of a Versatile Building Block

This compound, also known as 2-amino-4'-bromoacetophenone, is a bifunctional organic compound that has garnered significant attention in medicinal chemistry and materials science. Its structure, featuring a reactive α-amino ketone moiety and a brominated phenyl ring, makes it an ideal precursor for the construction of a wide array of complex molecular architectures. The amino group serves as a potent nucleophile or a precursor to a nucleophilic center, while the adjacent carbonyl group is an electrophilic site, prime for cyclization reactions. The bromo-substituent on the phenyl ring offers a site for further functionalization, typically through cross-coupling reactions, thereby expanding the molecular diversity of the resulting compounds.

This guide will systematically explore the synthetic utility of this compound, providing a robust framework for its application in the synthesis of key heterocyclic systems.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties, as well as the safety and handling requirements, is paramount for the effective and safe utilization of this compound in a laboratory setting.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₈BrNO | |

| Molecular Weight | 214.06 g/mol | |

| Appearance | Solid | [1] |

| Melting Point | Data not readily available | |

| Boiling Point | 322.8°C at 760 mmHg | |

| Solubility | Commonly used as the hydrochloride salt for improved solubility in protic solvents. | [2] |

Safety and Handling

This compound and its hydrochloride salt should be handled with care in a well-ventilated laboratory, preferably within a fume hood.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[3][4]

Hazard Statements:

Precautionary Measures:

-

Avoid breathing dust.[4]

-

Wash hands thoroughly after handling.[4]

-

In case of contact with eyes, rinse cautiously with water for several minutes.[4]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][4]

Synthesis of Imidazole Derivatives

The imidazole scaffold is a cornerstone in medicinal chemistry, present in numerous pharmaceuticals. This compound serves as a valuable precursor for the synthesis of 4-(4-bromophenyl) substituted imidazoles. A common and effective strategy involves the reaction with a source of the remaining carbon and nitrogen atoms of the imidazole ring.

Debus-Radziszewski Imidazole Synthesis

The Debus-Radziszewski synthesis and its variations provide a straightforward route to polysubstituted imidazoles. In this approach, the α-amino ketone can react with an aldehyde and ammonia.

Workflow for Imidazole Synthesis:

Caption: General workflow for the synthesis of imidazoles.

Experimental Protocol: Synthesis of 4-(4-bromophenyl)-1H-imidazole

This protocol is a representative example and may require optimization based on the specific aldehyde used.

-

To a solution of this compound hydrochloride (1 eq.) in a suitable solvent such as ethanol, add an aldehyde (e.g., formaldehyde, 1.1 eq.) and a source of ammonia (e.g., ammonium acetate, 2-3 eq.). The use of the hydrochloride salt of the starting material can be advantageous for solubility. Ammonium acetate serves as both the ammonia source and a buffer.

-

The reaction mixture is heated to reflux for several hours (typically 4-8 hours) and the progress is monitored by Thin Layer Chromatography (TLC). The elevated temperature is necessary to drive the condensation and cyclization steps.

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is then partitioned between a basic aqueous solution (e.g., saturated sodium bicarbonate) and an organic solvent (e.g., ethyl acetate). This step neutralizes any remaining acid and extracts the product into the organic phase.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel to afford the desired 4-(4-bromophenyl)-1H-imidazole.

Mechanistic Rationale

The reaction proceeds through a series of condensation and cyclization steps. The aldehyde first reacts with ammonia to form an imine. Concurrently, the α-amino ketone can also react with the aldehyde. The intricate mechanism involves the formation of a diimine intermediate which then undergoes cyclization and subsequent oxidation (often aromatization) to yield the stable imidazole ring. The expertise in choosing the reaction conditions lies in balancing the rates of the various condensation steps to favor the desired product.

Synthesis of Pyrimidine Derivatives

Pyrimidines are another class of heterocycles with immense biological significance, forming the backbone of nucleic acids. The α-amino ketone moiety in this compound is not a direct precursor in the most common pyrimidine syntheses, which typically involve 1,3-dicarbonyl compounds. However, it can be strategically employed in multi-step sequences or in specific cyclocondensation reactions. A more direct approach involves the reaction of a derivative, such as a β-enaminone, with an amidine.

A plausible synthetic route involves the reaction of this compound with a 1,3-dicarbonyl compound or its equivalent to form a key intermediate, which then undergoes cyclocondensation with an amidine.

Workflow for Pyrimidine Synthesis:

Caption: General workflow for pyrimidine synthesis.

Experimental Protocol: A Representative Synthesis

This protocol outlines a general strategy for the synthesis of a 4-(4-bromophenyl)pyrimidine derivative.

-

In a round-bottom flask, this compound (1 eq.) is reacted with a 1,3-dicarbonyl compound (e.g., acetylacetone, 1.1 eq.) in the presence of a catalytic amount of acid (e.g., p-toluenesulfonic acid) in a solvent like toluene. This step aims to form a key enaminone or a related intermediate.

-

The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the condensation.

-

After the formation of the intermediate (monitored by TLC), the reaction is cooled, and an amidine hydrochloride (e.g., formamidine hydrochloride, 1.2 eq.) and a base (e.g., sodium ethoxide) are added. The base is crucial for the cyclization step.

-

The mixture is then heated to reflux for an additional period (typically 6-12 hours).

-

The work-up procedure is similar to that described for imidazole synthesis, involving solvent removal, extraction, and purification by column chromatography.

Mechanistic Considerations

The initial condensation between the α-amino ketone and the 1,3-dicarbonyl compound leads to the formation of a more complex intermediate. This intermediate then undergoes a cyclocondensation reaction with the amidine. The amidine provides the N-C-N fragment of the pyrimidine ring. The choice of base and solvent is critical to control the regioselectivity of the cyclization, a key consideration for experienced chemists in this field.

Synthesis of Thiophene Derivatives via the Gewald Reaction

The Gewald reaction is a powerful multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes.[7][8] this compound can serve as the carbonyl component in this reaction, reacting with an activated nitrile and elemental sulfur in the presence of a base.

Workflow for Gewald Thiophene Synthesis:

Caption: General workflow for the Gewald synthesis of thiophenes.

Experimental Protocol: Synthesis of a 2-Aminothiophene Derivative

-

To a stirred suspension of this compound (1 eq.), an activated nitrile (e.g., malononitrile, 1 eq.), and elemental sulfur (1.1 eq.) in ethanol, a catalytic amount of a base (e.g., morpholine or triethylamine) is added dropwise at room temperature. The choice of base is critical; morpholine is a classic choice for the Gewald reaction.[9]

-

The reaction mixture is then heated to a gentle reflux for 2-4 hours. An exothermic reaction may be observed upon addition of the base.

-

The reaction is monitored by TLC. Upon completion, the mixture is cooled, and the precipitated product is collected by filtration.

-

The solid is washed with cold ethanol to remove any unreacted starting materials and impurities.

-

The product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

Mechanistic Insights

The Gewald reaction mechanism is initiated by a Knoevenagel condensation between the carbonyl compound and the activated nitrile to form an α,β-unsaturated dinitrile.[8] The base then facilitates the addition of sulfur to the α-carbon of the unsaturated intermediate. Subsequent intramolecular cyclization and tautomerization lead to the formation of the 2-aminothiophene ring. The self-validating nature of this protocol lies in the high atom economy and the often spontaneous precipitation of the product in high purity.

Synthesis of Pyrrole Derivatives via the Paal-Knorr Synthesis

The Paal-Knorr synthesis is a classic and reliable method for the preparation of substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[1][3] While this compound is not a 1,4-dicarbonyl compound itself, it can be used to construct one in a preceding step, which then undergoes the Paal-Knorr cyclization.

Workflow for Paal-Knorr Pyrrole Synthesis:

Caption: General workflow for the Paal-Knorr synthesis of pyrroles.

Experimental Protocol: A Two-Step Synthesis

Step 1: Synthesis of the 1,4-Dicarbonyl Intermediate

-

The amino group of this compound is first protected, for example, as an N-acetyl derivative.

-

The protected aminoketone is then alkylated with an α-haloketone (e.g., 2-bromoacetophenone) in the presence of a base to form the 1,4-dicarbonyl compound.

Step 2: Paal-Knorr Cyclization

-

The synthesized 1,4-dicarbonyl compound is dissolved in a suitable solvent, such as acetic acid or ethanol.

-

A primary amine (e.g., aniline) or a source of ammonia (e.g., ammonium acetate) is added to the solution.

-

The reaction mixture is heated to reflux for several hours.

-

The work-up and purification are performed as described in the previous sections.

Mechanistic Rationale

The Paal-Knorr pyrrole synthesis proceeds via the formation of a di-imine or a related intermediate from the reaction of the 1,4-dicarbonyl compound with the amine.[1] This intermediate then undergoes an intramolecular cyclization followed by dehydration to yield the aromatic pyrrole ring. The choice of the primary amine allows for the introduction of various substituents on the pyrrole nitrogen.

Synthesis of 1,5-Benzodiazepine Derivatives

1,5-Benzodiazepines are a class of seven-membered heterocyclic compounds with a wide range of pharmacological activities. A common synthetic route involves the condensation of an o-phenylenediamine with a 1,3-dicarbonyl compound or two equivalents of a ketone. Given its structure, this compound can potentially undergo a self-condensation or react with another ketone in the presence of an acid catalyst to form a 1,5-benzodiazepine, although this is a less common application. A more established method involves the reaction of o-phenylenediamines with α,β-unsaturated carbonyl compounds or β-haloketones.

Workflow for 1,5-Benzodiazepine Synthesis:

Caption: General workflow for 1,5-benzodiazepine synthesis.

Experimental Protocol: Condensation with o-Phenylenediamine

This protocol describes a general procedure for the synthesis of 1,5-benzodiazepines from an o-phenylenediamine and a ketone, which can be adapted for this compound.

-

A mixture of o-phenylenediamine (1 eq.) and this compound (2 eq.) is heated in the presence of a catalytic amount of an acid, such as p-toluenesulfonic acid (p-TSA), under solvent-free conditions or in a high-boiling solvent like xylene.

-

The reaction is heated for several hours, and the progress is monitored by TLC.

-

After completion, the reaction mixture is cooled and treated with a basic solution to neutralize the catalyst.

-

The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

-

Purification is achieved by column chromatography or recrystallization.

Mechanistic Considerations

The reaction is believed to proceed through the formation of a di-imine intermediate from the condensation of the o-phenylenediamine with two molecules of the ketone. This intermediate then undergoes an intramolecular cyclization to form the seven-membered benzodiazepine ring. The acidic catalyst is crucial for promoting the condensation steps.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its unique combination of a reactive α-amino ketone functionality and a modifiable bromophenyl ring allows for the efficient construction of a diverse range of medicinally relevant heterocyclic scaffolds. This guide has provided a comprehensive overview of its application in the synthesis of imidazoles, pyrimidines, thiophenes, pyrroles, and benzodiazepines, complete with detailed protocols and mechanistic insights. The strategic application of this building block, guided by a sound understanding of reaction mechanisms and experimental parameters, will undoubtedly continue to fuel innovation in drug discovery and materials science.

References

-

Paal, C.; Knorr, L. Synthese von Furan-, Pyrrol- und Thiophenderivaten aus den 1,4-Diketone. Ber. Dtsch. Chem. Ges.1884 , 17 (1), 981–986. [Link]

-

Amarnath, V.; Amarnath, K. Intermediates in the Paal-Knorr Pyrrole Synthesis. J. Org. Chem.1995 , 60 (2), 301–307. [Link]

-

Gewald, K. Heterocyclic syntheses with α-cyanocarbonyl compounds. Angew. Chem. Int. Ed. Engl.1966 , 5 (6), 577–586. [Link]

-

Sabnis, R. W.; Rangnekar, D. W.; Sonawane, N. D. Gewald reaction. J. Heterocycl. Chem.1999 , 36 (2), 333–345. [Link]

-

Puterová, Z.; Krutošíková, A.; Végh, D. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC2010 , 2010 (1), 64–97. [Link]

-

PubChem. Compound Summary for CID 21639, this compound. National Center for Biotechnology Information. [Link]

-

SynZeal. Safety Data Sheet - Methyl 4-Bromophenylacetate. [Link]

-

Chemsrc. 2-Amino-4'-bromoacetophenone. [Link]

Sources

- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Gewald reaction - Wikipedia [en.wikipedia.org]

- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 6. d-nb.info [d-nb.info]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Gewald Reaction [organic-chemistry.org]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Reactivity of the amine and ketone groups in 2-Amino-1-(4-bromophenyl)ethanone

A Technical Guide to the

Reactivity of 2-Amino-1-(4-bromophenyl)ethanone: A Chemoselective Approach

Abstract

This compound is a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis, serving as a versatile precursor for a wide array of heterocyclic compounds and pharmacologically active agents.[1] This guide provides an in-depth analysis of the distinct and competitive reactivities of its primary amine and α-aminoketone functionalities. We will explore the underlying electronic and steric factors governing these reactions and delineate strategies for achieving high chemoselectivity. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven protocols.

Introduction: Structural and Electronic Landscape

This compound, often supplied as its hydrochloride salt to enhance stability and solubility, possesses two key reactive centers: a nucleophilic primary amine at the α-position and an electrophilic ketone carbonyl group.[1] The molecule's reactivity is further modulated by the presence of a bromine atom on the phenyl ring, which influences the electronic properties of the aromatic system.

The primary amine group, with its lone pair of electrons, is a potent nucleophile and a base. Its reactivity is central to reactions such as acylation, alkylation, and condensation.[2] Conversely, the ketone's carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. The adjacent α-carbon's acidity is also a key feature, although the neighboring amino group influences this property.[3]

Understanding the delicate balance between the nucleophilicity of the amine and the electrophilicity of the ketone is paramount for designing selective synthetic transformations.

The Amine Moiety: A Hub of Nucleophilic Reactivity

The primary amine group in this compound is a versatile handle for molecular elaboration. Its nucleophilic character drives a range of important chemical transformations.

2.1. N-Acylation: Formation of Amides

N-acylation is a fundamental reaction of the amine group, typically proceeding with high efficiency.[4] This transformation is crucial for the synthesis of various biologically active compounds, including potential antiviral agents.[5]

Mechanism: The reaction with acylating agents like acid chlorides or anhydrides is a nucleophilic acyl substitution. The amine's lone pair attacks the electrophilic carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate which then collapses to form the stable amide bond.[4]

Table 1: Common Acylating Agents and Conditions for N-Acylation

| Acylating Agent | Solvent | Base | Typical Conditions |

| Acetyl Chloride | Dichloromethane (DCM) | Triethylamine (TEA) | 0 °C to room temperature |

| Acetic Anhydride | Pyridine | Pyridine (acts as solvent and base) | Room temperature |

| Benzoyl Chloride | Tetrahydrofuran (THF) | Aqueous NaOH (Schotten-Baumann) | Room temperature |

2.2. N-Alkylation: A Path to Secondary and Tertiary Amines

Direct alkylation of the primary amine with alkyl halides can be challenging to control, often leading to a mixture of mono- and poly-alkylated products.[2][4] This is because the resulting secondary amine is often more nucleophilic than the starting primary amine.

Strategic Consideration: To achieve selective mono-alkylation, reductive amination is a superior strategy. This involves the initial formation of an imine by reacting the amine with an aldehyde or ketone, followed by in-situ reduction.[6]

2.3. Condensation Reactions: Synthesis of Heterocycles

The amine group is a key participant in condensation reactions that form various heterocyclic systems. A prominent example is the Hantzsch thiazole synthesis, where α-aminoketones react with thiourea or thioamides to yield 2-aminothiazoles.[7] These thiazole derivatives are scaffolds for a multitude of pharmacologically active molecules.[8][9]

The Ketone Functionality: An Electrophilic Center

The ketone group in this compound provides a reactive site for nucleophilic additions and reactions at the α-carbon.

3.1. Reduction to Alcohols

The ketone can be selectively reduced to the corresponding secondary alcohol, 2-amino-1-(4-bromophenyl)ethanol. This transformation is a cornerstone in the synthesis of chiral ligands and pharmaceutical intermediates.[10]

Chemoselectivity in Reduction: The choice of reducing agent is critical to avoid the reduction of other functional groups. Sodium borohydride (NaBH₄) is a mild and effective reagent for this purpose, typically used in alcoholic solvents like methanol or ethanol.[11] More powerful reducing agents like lithium aluminum hydride (LiAlH₄) are generally not required and may lead to side reactions.[12]

Table 2: Selective Ketone Reduction Agents

| Reducing Agent | Solvent | Typical Conditions | Product |

| Sodium Borohydride (NaBH₄) | Methanol/Ethanol | 0 °C to room temperature | Secondary Alcohol |

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Ethanol | Room temperature, atmospheric pressure | Secondary Alcohol |

3.2. Reactions with Carbon Nucleophiles

The ketone carbonyl is susceptible to attack by a variety of carbon-based nucleophiles, such as Grignard reagents and organolithium compounds, to form tertiary alcohols.[6] However, the presence of the acidic amine proton necessitates protection of the amine group prior to the reaction to prevent quenching of the organometallic reagent.

3.3. Formation of Imines and Enamines

The reaction of the ketone with primary or secondary amines leads to the formation of imines (Schiff bases) or enamines, respectively.[6][13] These reactions are typically acid-catalyzed and are reversible.[14] The formation of an imine with the ketone of one molecule and the amine of another can lead to self-condensation, a possibility that must be considered under certain reaction conditions.

Achieving Chemoselectivity: A Scientist's Guide

The synthetic utility of this compound hinges on the ability to selectively target either the amine or the ketone group. This control is achieved through the judicious choice of reagents, reaction conditions, and the use of protecting groups.

4.1. Selective Amine Reactivity

To favor reactions at the amine group while leaving the ketone untouched, reactions are typically carried out under conditions that do not activate the ketone.

-

N-Acylation: This is generally a straightforward selective reaction. The high nucleophilicity of the amine allows it to react preferentially with acylating agents under basic or neutral conditions.

-

Protecting the Ketone: If necessary, the ketone can be protected as a ketal (e.g., using ethylene glycol and an acid catalyst). This temporarily masks the ketone's reactivity, allowing for a wider range of transformations on the amine. The ketal can then be removed under acidic aqueous conditions.

4.2. Selective Ketone Reactivity

To target the ketone in the presence of the amine, the nucleophilicity of the amine must be suppressed.

-

Protonation of the Amine: In acidic media, the amine group is protonated to form an ammonium salt. This deactivates it as a nucleophile, allowing nucleophilic attack to occur selectively at the carbonyl carbon. This is the principle behind many acid-catalyzed reactions of the ketone.

-

Protecting the Amine: The amine can be protected, for example, as a carbamate (e.g., Boc or Cbz group). This significantly reduces its nucleophilicity and allows for a broad scope of ketone-centric reactions.

Experimental Protocols

The following protocols are provided as illustrative examples of chemoselective transformations of this compound.

5.1. Protocol 1: Selective N-Acetylation of this compound

This protocol details the selective acetylation of the amine group.

Materials:

-

This compound hydrochloride

-

Acetyl chloride

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Suspend this compound hydrochloride (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the suspension to 0 °C in an ice bath.

-

Add triethylamine (2.2 eq) dropwise to the suspension to neutralize the hydrochloride and liberate the free amine.

-

Slowly add acetyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield N-(2-(4-bromophenyl)-2-oxoethyl)acetamide.

5.2. Protocol 2: Selective Reduction of the Ketone in this compound

This protocol describes the selective reduction of the ketone to a secondary alcohol.

Materials:

-

This compound hydrochloride

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve this compound hydrochloride (1.0 eq) in methanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

-

Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 2 hours. Monitor the reaction by TLC.

-

Carefully quench the reaction by the slow addition of deionized water at 0 °C.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting 2-amino-1-(4-bromophenyl)ethanol by appropriate methods.

Visualization of Reaction Pathways

6.1. Diagram: Chemoselective Control Pathways

Caption: Step-by-step workflow for the selective N-acylation protocol.

Conclusion

This compound is a molecule with a rich and nuanced reactivity profile. By understanding the intrinsic properties of its amine and ketone functional groups, and by applying principles of chemoselectivity through strategic reagent choice and the use of protecting groups, researchers can unlock its full potential as a versatile building block in organic synthesis and drug discovery. The protocols and conceptual frameworks presented in this guide offer a solid foundation for the successful and selective manipulation of this valuable compound.

References

- Wikipedia. α-Halo ketone. [URL: https://en.wikipedia.org/wiki/%CE%91-Halo_ketone]

- ProQuest. THE REACTION OF ALPHA-HALOKETONES WITH AMINES. [URL: https://www.proquest.com/openview/a0b4e135fde2a0429f583e73b2221e5e/1?pq-origsite=gscholar&cbl=18750&diss=y]

- Al-Zahrani, H. A., Ali, A. A., & El-Shehry, M. F. (2014). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 19(12), 20448–20514. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270729/]

- Stevens, C. L., Blumbergs, P., & Munk, M. (1960). The Reactions of α-Bromo Ketones with Primary Amines. The Journal of Organic Chemistry, 25(4), 657–662. [URL: https://pubs.acs.org/doi/abs/10.1021/jo01074a613]

- Yuliana, N., Siahaan, P., & Sitinjak, D. (2018). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. International Journal of Computational Engineering Research, 8(7), 1-7. [URL: https://www.ijceronline.com/papers/Vol8_issue7/A08070107.pdf]

- Organic Syntheses. phenacyl bromide. [URL: http://www.orgsyn.org/demo.aspx?prep=cv2p0480]

- I. de la Torre, A., & Dixon, D. J. (2021). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry, 19(2), 253-271. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ob/d0ob02098b]

- CymitQuimica. Ethanone, 2-amino-1-(4-bromophenyl)-, hydrochloride (1:1). [URL: https://www.cymitquimica.com/cas/5467-72-1]

- Dab, S. S. (n.d.). Synthesis of Phenacyl Bromides And Their Imidazole Derivatives. Savitribai Phule Pune University.

- CymitQuimica. 4-Bromophenacyl bromide. [URL: https://www.cymitquimica.com/cas/99-73-0]

- Jana, S., & Patra, A. (2022). Metal-free C(sp3)-H Bromination: Synthesis of Phenacyl bromide and Benzyl bromide derivatives. Journal of Chemical Sciences, 134(4), 118. [URL: https://www.ias.ac.in/article/fulltext/jcsc/134/0118]

- Michigan State University Department of Chemistry. Amine Reactivity. [URL: https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/amine1.htm]

- Wikipedia. Enantioselective reduction of ketones. [URL: https://en.wikipedia.org/wiki/Enantioselective_reduction_of_ketones]

- Organic Process Research & Development. Ketone Reduction. [URL: https://organicchemistrydata.org/links/wp-content/uploads/2020/09/Ketone-Reduction.pdf]

- Chemistry LibreTexts. The Reduction of Aldehydes and Ketones. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Aldehydes_and_Ketones/Reactivity_of_Aldehydes_and_Ketones/The_Reduction_of_Aldehydes_and_Ketones]

- University of Wisconsin-Madison Department of Chemistry. Reactions of Amines. [URL: https://www.chem.wisc.edu/areas/organic/index-student.htm]

- Chemistry LibreTexts. Reactivity of Aldehydes & Ketones. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/19%3A_Aldehydes_and_Ketones_-_Nucleophilic_Addition_Reactions/19.09%3A_Reactivity_of_Aldehydes_and_Ketones]

- Chemistry LibreTexts. Reactions of Amines. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Amines_and_Heterocycles/24.07%3A_Reactions_of_Amines]

- Chemguide. reduction of aldehydes and ketones. [URL: https://www.chemguide.co.uk/organicprops/carbonyls/reduction.html]

- Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly Enantioselective Borane Reduction of Ketones Catalyzed by Chiral Oxazaborolidines. Mechanism and Synthetic Implications. Journal of the American Chemical Society, 109(18), 5551–5553. [URL: https://www.chem.pitt.edu/sites/default/files/CBS_JACS_1987.pdf]

- PubChem. This compound. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/21639]

- El-Sayed, M. A. A. (2021). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). To Chemistry Journal, 7, 1-23. [URL: https://www.researchgate.net/publication/350125586_Overview_on_the_chemistry_of_1-4-substituted_aminophenyl_ethanones_PartI]

- ChemScene. This compound hydrochloride. [URL: https://www.chemscene.com/products/2-Amino-1-(4-bromophenyl)ethanone-hydrochloride_5467-72-1.html]

- PubChem. 1-(2-Amino-4-bromophenyl)ethanone. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/14503614]

- Frontier Specialty Chemicals. 1-(4-Bromopyridin-2-yl)ethanone. [URL: https://frontierspecialtychemicals.com/product/1-4-bromopyridin-2-yl-ethanone/]

- Al-Ghorbani, M., Al-Amiery, A. A., & Al-Majedy, Y. K. (2016). Convenient synthesis and X-ray determination of 2-amino-6H-1,3,4-thiadiazin-3-ium bromides endowed with antiproliferative activity. Molecules, 21(3), 329. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6273891/]

- North Carolina State University Libraries. Chapter 19 – Aldehydes and Ketones: Nucleophilic Addition Reactions Solutions to Problems. [URL: https://chem.libretexts.org/Under_Construction/Walker_Book/Solutions_to_Problems/Chapter_19_–_Aldehydes_and_Ketones%3A_Nucleophilic_Addition_Reactions_Solutions_to_Problems]

- Kiss, L., Jones, R. V., & Kappe, C. O. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 25(8), 1949. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7221659/]

- Mahmood, A. A. R., Al-Iraqi, M. A. H., & Al-Bayati, R. I. H. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. International Journal of Drug Delivery Technology, 8(1), 1-5. [URL: https://www.researchgate.

- Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2015). Recent applications of 2-aminothiazole derivatives in medicinal chemistry. Future Medicinal Chemistry, 7(18), 2445–2464. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7833008/]

- LTQ 6.1, Spring 2024. Nucleophilic Additions to Ketones and Aldehydes. (2024, March 1). YouTube. [URL: https://www.youtube.

- Smith, A. M., Whittington, C. S., Wilson, C., & Moody, C. J. (2020). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. RSC Advances, 10(52), 31221–31228. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9055848/]

- CymitQuimica. This compound hydrochloride. [URL: https://www.cymitquimica.com/products/biosynth-a-6240]

- Chemguide. addition-elimination reactions of aldehydes and ketones. [URL: https://www.chemguide.co.uk/organicprops/carbonyls/addelim.html]

- Chemsrc. 2-Amino-4'-bromoacetophenone. [URL: https://www.chemsrc.com/en/cas/7644-04-4_1027197.html]4-4_1027197.html]

Sources

- 1. CAS 5467-72-1: Ethanone, 2-amino-1-(4-bromophenyl)-, hydro… [cymitquimica.com]

- 2. Amine Reactivity [www2.chemistry.msu.edu]

- 3. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]